molecular formula C85H116F3N25O19 B6295904 (D-Trp6)-LHRH-Leu-Arg-Pro-Gly amide Trifluoroacetate CAS No. 1926163-16-7

(D-Trp6)-LHRH-Leu-Arg-Pro-Gly amide Trifluoroacetate

Cat. No.: B6295904
CAS No.: 1926163-16-7
M. Wt: 1849.0 g/mol
InChI Key: ZBZSQEXGWAJKFR-QFGXOGGWSA-N
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Description

(D-Trp6)-LHRH-Leu-Arg-Pro-Gly amide Trifluoroacetate is a synthetic peptide analog of luteinizing hormone-releasing hormone (LHRH). This compound is designed to mimic the natural hormone’s function but with enhanced stability and potency. It is primarily used in research settings to study hormone regulation and its effects on various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (D-Trp6)-LHRH-Leu-Arg-Pro-Gly amide Trifluoroacetate involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically starts with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling steps, ensuring the correct sequence is formed. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process is also scaled up, utilizing preparative HPLC systems to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(D-Trp6)-LHRH-Leu-Arg-Pro-Gly amide Trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized under specific conditions.

    Reduction: Disulfide bonds, if present, can be reduced to thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various protecting groups and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

(D-Trp6)-LHRH-Leu-Arg-Pro-Gly amide Trifluoroacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (D-Trp6)-LHRH-Leu-Arg-Pro-Gly amide Trifluoroacetate involves binding to LHRH receptors in the pituitary gland. This binding stimulates the release of gonadotropins, including luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The compound’s enhanced stability and potency result in a more sustained and controlled release of these hormones, making it a valuable tool for studying endocrine functions .

Comparison with Similar Compounds

Similar Compounds

    Triptorelin: Another synthetic analog of LHRH with similar applications in research and medicine.

    Leuprolide: A widely used LHRH analog in the treatment of hormone-dependent conditions.

    Goserelin: Another LHRH analog used in clinical settings for hormone regulation.

Uniqueness

(D-Trp6)-LHRH-Leu-Arg-Pro-Gly amide Trifluoroacetate is unique due to its specific amino acid sequence and trifluoroacetate salt form, which confer enhanced stability and potency compared to other LHRH analogs. This makes it particularly useful in research settings where precise control over hormone release is required .

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C83H115N25O17.C2HF3O2/c1-44(2)31-58(71(115)99-56(17-9-27-90-82(85)86)80(124)107-29-11-19-65(107)78(122)94-40-67(84)111)98-69(113)41-95-79(123)66-20-12-30-108(66)81(125)57(18-10-28-91-83(87)88)100-72(116)59(32-45(3)4)101-74(118)61(34-47-37-92-53-15-7-5-13-51(47)53)103-73(117)60(33-46-21-23-50(110)24-22-46)102-77(121)64(42-109)106-75(119)62(35-48-38-93-54-16-8-6-14-52(48)54)104-76(120)63(36-49-39-89-43-96-49)105-70(114)55-25-26-68(112)97-55;3-2(4,5)1(6)7/h5-8,13-16,21-24,37-39,43-45,55-66,92-93,109-110H,9-12,17-20,25-36,40-42H2,1-4H3,(H2,84,111)(H,89,96)(H,94,122)(H,95,123)(H,97,112)(H,98,113)(H,99,115)(H,100,116)(H,101,118)(H,102,121)(H,103,117)(H,104,120)(H,105,114)(H,106,119)(H4,85,86,90)(H4,87,88,91);(H,6,7)/t55-,56-,57-,58-,59-,60-,61+,62-,63-,64-,65-,66-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZSQEXGWAJKFR-QFGXOGGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C2CCCN2C(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CO)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CN=CN8)NC(=O)C9CCC(=O)N9.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CC8=CN=CN8)NC(=O)[C@@H]9CCC(=O)N9.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C85H116F3N25O19
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1849.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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